Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 5-fluoro-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of process efficiency and control over reaction conditions. These methods can help in scaling up the production while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have been used to identify potential targets and understand the binding interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate include other pyrazole derivatives such as:
- Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10FN3O4 |
---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChI Key |
SGNVAQJPVQZUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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